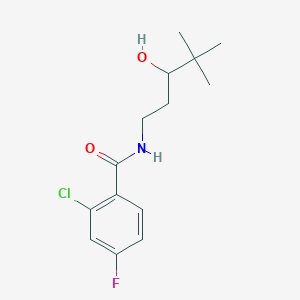

2-chloro-4-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-4-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClFNO2/c1-14(2,3)12(18)6-7-17-13(19)10-5-4-9(16)8-11(10)15/h4-5,8,12,18H,6-7H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUXBIOIYKOOHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C1=C(C=C(C=C1)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 2-Chloro-4-Fluorobenzoic Acid

The synthesis begins with converting 2-chloro-4-fluorobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . Key conditions include:

- Solvent : Anhydrous dichloromethane (DCM) or toluene.

- Catalyst : Catalytic dimethylformamide (DMF, 0.1–1 mol%) to accelerate the reaction.

- Temperature : Reflux (40–60°C) under inert atmosphere.

Equation :

$$

\text{2-Cl-4-F-C₆H₃COOH + SOCl₂ → 2-Cl-4-F-C₆H₃COCl + SO₂↑ + HCl↑}

$$

The reaction typically completes within 3–4 hours, yielding >95% acyl chloride after vacuum distillation.

Preparation of 3-Hydroxy-4,4-Dimethylpentylamine

Reductive Amination of 4,4-Dimethylpentan-3-one

The amine is synthesized via reductive amination of 4,4-dimethylpentan-3-one using ammonia (NH₃) and sodium cyanoborohydride (NaBH₃CN) in methanol.

Procedure :

- Dissolve 4,4-dimethylpentan-3-one (1.0 mol) in methanol.

- Add aqueous NH₃ (2.5 mol) and NaBH₃CN (1.2 mol).

- Stir at 25°C for 24 hours, then neutralize with HCl.

- Extract with ethyl acetate and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Yield : 78–85%.

Amide Bond Formation

Direct Acylation Protocol

Conditions :

- Solvent : THF or DCM.

- Base : Triethylamine (2.2 equiv) to scavenge HCl.

- Temperature : 0°C → 25°C, 12–18 hours.

Procedure :

Coupling Reagent Approach

For substrates prone to side reactions, HBTU or EDCl/HOBt systems are preferred:

Conditions :

- Solvent : DMF or acetonitrile.

- Base : Diisopropylethylamine (DIPEA, 3.0 equiv).

- Temperature : 25°C, 6–8 hours.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethyl acetate/n-hexane (1:3 v/v), yielding white crystals with >99% purity (HPLC).

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 1.02 (s, 6H, C(CH₃)₂), 1.45–1.52 (m, 2H, CH₂), 2.10 (br s, 1H, OH), 3.38–3.45 (m, 2H, NCH₂), 7.32–7.40 (m, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 1H, Ar-H).

- MS (ESI+) : m/z 328.1 [M+H]⁺.

Industrial-Scale Optimization

Catalytic Enhancements

Patent CN111848406A highlights the use of tetrabutylammonium bromide (0.5% w/w) to accelerate hydrolysis steps in related benzamide syntheses, reducing reaction times by 30%.

Solvent Recycling

THF is recovered via distillation (>90% efficiency), aligning with green chemistry principles.

Challenges and Mitigation Strategies

Hydroxyl Group Protection

The hydroxyl group in 3-hydroxy-4,4-dimethylpentylamine may undergo undesired acylation. Solutions include:

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The chloro and fluoro substituents can be reduced under specific conditions.

Substitution: The chloro and fluoro groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-chloro-4-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain receptors or enzymes, leading to inhibition or activation of biological pathways. The hydroxy-dimethylpentyl side chain may also play a role in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Benzamide Core

2-Chloro-4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide

- Molecular Formula: C₁₅H₁₂ClF₂NO

- Molecular Weight : 295.71 g/mol

- Key Features : Retains the 2-chloro-4-fluoro substitution on the benzamide ring but replaces the hydroxy-dimethylpentyl group with a 2-(4-fluorophenyl)ethyl chain.

- Physicochemical Properties :

3-[2-Chloro-4-(4-fluorophenyl)benzamido]-N-hydroxy-4-methoxybenzamide (Compound 5e)

- Key Features : Contains a 2-chloro-4-(4-fluorophenyl)benzamide moiety linked to a methoxy-substituted hydroxamic acid group.

- Activity : Demonstrated in PCAF HAT inhibition assays, highlighting the importance of halogenation and acyl chain modifications .

- Comparison : The hydroxamic acid group in 5e introduces metal-chelating properties absent in the target compound, which may influence biological target selectivity.

Role of N-Substituents

2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (Compound 8)

- Key Features: A benzamide with a hexanoylamino group at position 2 and a 4-carboxyphenyl group at position 1.

- Activity : 67% inhibition of PCAF HAT at 100 μM, comparable to anacardic acid (AA) .

- Comparison : The carboxyphenyl group enhances water solubility, whereas the target compound’s hydroxy-dimethylpentyl group balances lipophilicity and hydrogen-bonding capacity.

N-(4-Chlorophenyl)-2-hydroxybenzamide

- Key Features : A simpler benzamide with a 4-chlorophenyl group and a hydroxyl substituent on the benzamide ring.

- Structural Insights : Crystallographic studies confirm planar benzamide cores, suggesting that bulky N-substituents (e.g., dimethylpentyl) may disrupt crystal packing or binding interactions .

Data Table: Comparative Analysis of Key Benzamide Derivatives

Q & A

Q. What are the recommended synthetic routes for 2-chloro-4-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide, and how do reaction conditions impact yield?

The synthesis typically involves coupling a halogenated benzoic acid derivative with a functionalized amine. For example, the chloro and fluoro substituents can be introduced via electrophilic aromatic substitution, while the 3-hydroxy-4,4-dimethylpentyl group may require protection/deprotection strategies to preserve the hydroxyl moiety during amide bond formation. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (20–80°C), and coupling agents (e.g., HATU, EDCI) significantly affect yield. Side reactions, such as hydrolysis of the hydroxyl group, can be mitigated using anhydrous conditions .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions and the integrity of the hydroxyl group. For instance, the hydroxy proton may appear as a broad singlet (~1–5 ppm) in DMSO-d6 .

- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing isotopic peaks from chlorine/fluorine .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can regioselective halogenation be optimized in analogous benzamide derivatives?

Computational tools (e.g., DFT calculations) predict electrophilic aromatic substitution sites, while experimental validation via in situ monitoring (e.g., Raman spectroscopy) identifies optimal halogenation conditions. For example, fluorine introduction may require BF₃ as a catalyst, whereas chlorine might use FeCl₃. Competitive side reactions (e.g., over-halogenation) are minimized by controlling stoichiometry and reaction time .

Q. How should contradictory biological activity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability of the hydroxyl group). Strategies include:

- Prodrug Design : Acetylation of the hydroxyl group to enhance bioavailability .

- Metabolite Identification : LC-MS/MS profiling of plasma samples to detect degradation products.

- Structural Analog Comparison : Testing derivatives with modified substituents (e.g., replacing 4-fluoro with 4-trifluoromethyl) to isolate structure-activity relationships .

Q. What computational approaches predict target binding affinity and selectivity?

- Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., kinases or GPCRs), prioritizing poses with optimal hydrogen bonding (hydroxyl group) and hydrophobic contacts (dimethylpentyl chain) .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to evaluate entropy-driven interactions .

- Free Energy Perturbation (FEP) : Quantifies binding energy differences between halogenated analogs (e.g., chloro vs. bromo substitutions) .

Q. What strategies ensure scalability of synthesis without compromising purity?

- Process Analytical Technology (PAT) : Real-time monitoring (e.g., FTIR) during amide coupling ensures consistent intermediate quality .

- Design of Experiments (DoE) : Multi-variable optimization (e.g., Taguchi methods) identifies critical parameters (e.g., pH, mixing rate) for reproducibility .

- Crystallization Control : Seeding techniques and solvent-antisolvent systems (e.g., ethanol/water) enhance crystal purity and particle size uniformity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.